Prodolic acid
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Overview
Description
Prodolic acid, also known as 1,3,4,9-tetrahydro-1-propylpyrano[3,4-b]indole-1-acetic acid, is a non-steroidal anti-inflammatory compound. It is an indole derivative patented by American Home Products Corp. This compound inhibits bradykinin-induced bronchoconstriction but does not affect histamine-induced bronchoconstriction in guinea pigs .
Preparation Methods
Prodolic acid can be synthesized through various synthetic routes. One common method involves the reaction of 1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole with acetic acid. The reaction conditions typically include the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Prodolic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Prodolic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a starting material for the synthesis of various indole derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of prodolic acid involves the inhibition of inflammatory mediators such as bradykinin. By blocking the action of bradykinin, this compound reduces inflammation and bronchoconstriction. The molecular targets and pathways involved in this process include the bradykinin receptors and associated signaling pathways .
Comparison with Similar Compounds
Prodolic acid can be compared with other similar compounds, such as:
Aspirin: Both this compound and aspirin are NSAIDs with anti-inflammatory properties.
Phenylbutazone: This compound is approximately equipotent to phenylbutazone in chronic inflammation models but has lower acute toxicity.
Naproxen: This compound and naproxen both exhibit anti-inflammatory and analgesic properties, but this compound has shown greater potency in certain experimental models.
These comparisons highlight the uniqueness of this compound in terms of its potency, safety profile, and specific applications in treating chronic inflammatory conditions.
Properties
CAS No. |
36505-82-5 |
---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-(1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
InChI |
InChI=1S/C16H19NO3/c1-2-8-16(10-14(18)19)15-12(7-9-20-16)11-5-3-4-6-13(11)17-15/h3-6,17H,2,7-10H2,1H3,(H,18,19) |
InChI Key |
IZGMROSLQHXRDZ-UHFFFAOYSA-N |
SMILES |
CCCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O |
Canonical SMILES |
CCCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
36505-82-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3,4,9-tetrahydro-1-propylpyrano(3,4-b)indole-1-acetic acid AY 23,289 prodolic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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